(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol
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Overview
Description
(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol is a complex organic compound known for its unique structure and significant biological activity This compound is part of the imidazo[4,5-d][1,3]diazepine family, which is characterized by a fused ring system containing both imidazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the formation of the imidazole ring, followed by the construction of the diazepine ring through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The hydrogen atoms on the imidazole or diazepine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pentostatin: Another imidazo[4,5-d][1,3]diazepine compound known for its antitumor activity.
Deoxycoformycin: A purine nucleoside analog with similar structural features and biological activity.
Uniqueness
(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol is unique due to its specific hydroxyl group placement and the resulting reactivity
Properties
CAS No. |
87471-24-7 |
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Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(8R)-1,4,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol |
InChI |
InChI=1S/C6H8N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-4,11H,1H2,(H,7,9)(H,8,10)/t4-/m1/s1 |
InChI Key |
YFIDCUXYXQUPSM-SCSAIBSYSA-N |
Isomeric SMILES |
C1[C@H](C2=C(NC=N1)N=CN2)O |
Canonical SMILES |
C1C(C2=C(NC=N1)N=CN2)O |
Origin of Product |
United States |
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